

# 1-Bromo-4-ethylbenzene IUPAC name and synonyms

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## Compound of Interest

Compound Name: 1-Bromo-4-ethylbenzene

Cat. No.: B134493

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## An In-depth Technical Guide to 1-Bromo-4-ethylbenzene

This technical guide provides a comprehensive overview of **1-Bromo-4-ethylbenzene**, a halogenated aromatic hydrocarbon. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, and relevant experimental protocols.

## IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **1-Bromo-4-ethylbenzene**<sup>[1][2]</sup>. Its chemical structure consists of a benzene ring substituted with a bromine atom and an ethyl group at the para position (positions 1 and 4, respectively).

This compound is also known by several synonyms, which are frequently encountered in scientific literature and chemical databases. These include:

- p-Bromoethylbenzene<sup>[1][2][3]</sup>
- 4-Bromoethylbenzene<sup>[1][2][4][5]</sup>
- p-Ethylbromobenzene<sup>[1][2][3][5]</sup>
- 4-Ethyl-1-bromobenzene<sup>[2]</sup>
- Benzene, 1-bromo-4-ethyl-<sup>[1][2][4]</sup>

## Physicochemical Properties

**1-Bromo-4-ethylbenzene** is a clear, colorless to light yellow liquid at room temperature with a characteristic aromatic odor.<sup>[4][5]</sup> It has low solubility in water but is miscible with many organic solvents like ethanol, ether, and acetone.<sup>[4]</sup> The key quantitative properties of **1-Bromo-4-ethylbenzene** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>9</sub> Br	<sup>[1][2][3][4][5][6][7][8]</sup>
Molecular Weight	185.06 g/mol	<sup>[1][4][5][6][7]</sup>
CAS Registry Number	1585-07-5	<sup>[1][2][3][4][5][6][7]</sup>
Appearance	Clear colorless to light yellow liquid	<sup>[4][5][7]</sup>
Boiling Point	204 °C (lit.)	<sup>[5][6][8]</sup>
Melting Point	-43 °C to -43.5 °C	<sup>[5][8]</sup>
Density	1.343 g/mL at 25 °C (lit.)	<sup>[5][6]</sup>
Refractive Index	n <sub>20/D</sub> 1.544 (lit.)	<sup>[5][6]</sup>
Flash Point	63 °C (145.4 °F) - closed cup	<sup>[6]</sup>
Water Solubility	Insoluble	<sup>[5][8]</sup>

## Applications in Synthesis

**1-Bromo-4-ethylbenzene** is a versatile intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries.<sup>[5][7]</sup> Its structure allows for a variety of chemical transformations. The bromine atom can be substituted or used in cross-coupling reactions, while the ethyl group can be oxidized. For instance, **1-Bromo-4-ethylbenzene** can undergo oxidation to produce 4'-bromoacetophenone.<sup>[5][6]</sup> It is a key building block for creating more complex molecules, often utilized in Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions.<sup>[9]</sup>

## Experimental Protocols

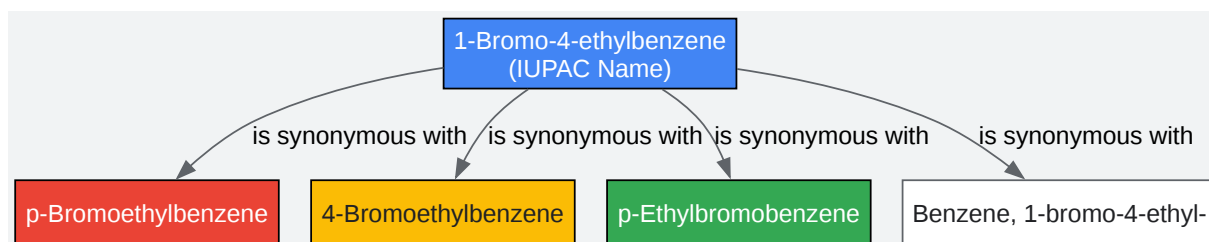
While a specific, detailed protocol for the synthesis of **1-Bromo-4-ethylbenzene** is not readily available, a general method involves the electrophilic bromination of ethylbenzene. The ethyl group is an ortho-, para-directing activator, meaning the incoming electrophile (in this case, bromine) will preferentially add to the positions ortho or para to the ethyl group. The para product is typically favored due to reduced steric hindrance.

### General Protocol for Electrophilic Bromination of Ethylbenzene:

- **Reaction Setup:** In a round-bottom flask protected from light, ethylbenzene is dissolved in a suitable inert solvent (e.g., carbon tetrachloride or acetic acid).
- **Catalyst Addition:** A Lewis acid catalyst, such as iron(III) bromide ( $\text{FeBr}_3$ ) or aluminum chloride ( $\text{AlCl}_3$ ), is added to the mixture. The catalyst is often generated in situ by adding iron filings that react with bromine.
- **Bromine Addition:** Molecular bromine ( $\text{Br}_2$ ) is added dropwise to the stirred reaction mixture at a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.
- **Reaction Monitoring:** The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
- **Work-up:** Once the reaction is complete, the mixture is quenched, often by adding water or a solution of a reducing agent like sodium bisulfite to consume excess bromine.
- **Extraction and Purification:** The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by distillation, to yield **1-Bromo-4-ethylbenzene** as the major product along with the ortho isomer.

## Visualizations

The following diagram illustrates the relationship between the IUPAC name and the common synonyms for this chemical compound.



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Caption: Relationship between the IUPAC name and common synonyms of **1-Bromo-4-ethylbenzene**.

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